molecular formula C10H7BrN2O2S B13341888 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid

2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B13341888
M. Wt: 299.15 g/mol
InChI Key: XNXGMUISOJKHCW-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a brominated thiophene moiety and a carboxylic acid functional group. methyl) . Pyrimidine-carboxylic acid derivatives are often explored for therapeutic applications, particularly as enzyme inhibitors or receptor antagonists, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2S/c1-5-2-7(10(14)15)13-9(12-5)8-3-6(11)4-16-8/h2-4H,1H3,(H,14,15)

InChI Key

XNXGMUISOJKHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CS2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions generally include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Compounds for Comparison :

2-(4-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid (CAS: 1889642-21-0)

  • Molecular formula: C₉H₄BrClN₂O₂S
  • Molecular weight: 319.56 g/mol
  • Substituents: Bromothiophene (electron-withdrawing), chlorine (electron-withdrawing).
  • Purity: ≥95% (HPLC).

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS: 1272301-61-7)

  • Molecular formula: C₁₂H₉ClN₂O₂
  • Molecular weight: 248.67 g/mol
  • Substituents: Chlorophenyl (moderate electron-withdrawing), methyl (electron-donating).

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid (CAS: 1018648-19-5) Molecular formula: C₈H₁₁N₃O₂ Molecular weight: 181.19 g/mol Substituents: Dimethylamino (strong electron-donating), methyl.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Electronic Effects
Target compound (6-methyl, bromothiophene) ~303.15* Bromothiophene, methyl Bromothiophene (EW), methyl (ED)
6-Chloro analog 319.56 Bromothiophene, chlorine Both EW
4-Chlorophenyl analog 248.67 Chlorophenyl, methyl Chlorophenyl (EW), methyl (ED)
Dimethylamino analog 181.19 Dimethylamino, methyl Both ED

*Estimated based on structural similarity to 6-chloro analog.

Key Observations :

  • Electron-withdrawing vs. In contrast, dimethylamino or methyl groups (e.g., ) donate electrons, possibly improving solubility in polar solvents.
  • Hydrophobicity: The bromothiophene group in the target compound may reduce aqueous solubility compared to phenyl or dimethylamino analogs .

Comparison with Retinol Binding Protein 4 (RBP4) Antagonists

Compounds such as 2-((3aR,5r,6aS)-5-(2-Chloro-3-fluorophenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-methylpyrimidine-4-carboxylic acid (Compound 64, m/z 376) and its analogs (e.g., Compound 66, m/z 393) from demonstrate that substituents on the pyrimidine ring critically influence binding affinity to biological targets . For example:

  • Compound 64 : High purity (>99%) and moderate molecular weight (m/z 376) suggest favorable pharmacokinetic properties.
  • Compound 66 : A bromine or fluorine atom increases molecular weight (m/z 393) and may enhance target engagement via halogen bonding.

However, the methyl group at the 6-position may reduce steric hindrance compared to bulkier substituents like hexahydrocyclopenta[c]pyrrol-2(1H)-yl .

Biological Activity

2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H7BrN2O2S
Molecular Weight 299.15 g/mol
IUPAC Name This compound
InChI Key XNXGMUISOJKHCW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which is effective for forming carbon-carbon bonds. The process requires:

  • Reagents : Boronic acid, halide (e.g., 4-bromothiophene), palladium catalyst (Pd(PPh3)4), and a base (K3PO4).
  • Solvent : Ethanol or a mixture of ethanol and water.
  • Temperature : Approximately 90°C.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group may facilitate binding to active sites, influencing enzymatic activity and cellular pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this structure were tested against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines. The results indicated an IC50 range between 7.7–14.2 µg/ml, showcasing comparable efficacy to established antitumor agents such as 5-fluorouracil and afatinib .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In vitro studies have shown that certain derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness, revealing promising results for specific derivatives .

Case Studies

  • Antitumor Evaluation :
    • A study synthesized several derivatives based on the core structure of this compound and evaluated their antitumor activity using MTT assays. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as new anticancer drugs .
  • Antimicrobial Studies :
    • Another investigation focused on the synthesis of pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids, which included structural motifs similar to this compound. The study reported effective antimicrobial activity against Pseudomonas aeruginosa with MIC values indicating strong potential for clinical applications .

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